molecular formula C20H21ClFNO3 B2522213 Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate CAS No. 1396965-66-4

Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate

Cat. No.: B2522213
CAS No.: 1396965-66-4
M. Wt: 377.84
InChI Key: VIZHYOQUNVSIAV-UHFFFAOYSA-N
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Description

Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a butyl ester group, a benzoyl group, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate typically involves multiple steps. One common route includes the following steps:

    Formation of the aniline derivative: The starting material, 3-chloro-4-fluoroaniline, is reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl-protected aniline.

    Esterification: The benzoyl-protected aniline is then reacted with butyl 2-bromopropanoate in the presence of a base like potassium carbonate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the benzoyl group.

    Substitution: The chloro and fluoro substituents on the aniline ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the benzoyl group converted to a hydroxyl group or other reduced forms.

    Substitution: Substituted derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-(benzoyl-3-chloroanilino)propanoate: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    Butyl 2-(benzoyl-4-fluoroanilino)propanoate: Lacks the chloro substituent, leading to different chemical and biological properties.

    Butyl 2-(benzoylanilino)propanoate: Lacks both the chloro and fluoro substituents, resulting in a simpler structure with potentially different applications.

Uniqueness

Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is unique due to the presence of both chloro and fluoro substituents on the aniline ring. These substituents can significantly influence the compound’s chemical reactivity, stability, and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

butyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO3/c1-3-4-12-26-20(25)14(2)23(16-10-11-18(22)17(21)13-16)19(24)15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZHYOQUNVSIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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